molecular formula C55H100N3O14P B11829071 DSPE-PEG2-mal

DSPE-PEG2-mal

Cat. No.: B11829071
M. Wt: 1058.4 g/mol
InChI Key: PFHIBVKYIUDMIC-ANFMRNGASA-N
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Description

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2-mal) is a compound that combines a phospholipid with a polyethylene glycol (PEG) chain terminated with a maleimide group. This compound is widely used in the field of drug delivery and nanomedicine due to its amphiphilic nature, which allows it to form stable micelles and liposomes .

Chemical Reactions Analysis

DSPE-PEG2-mal primarily undergoes substitution reactions, where the maleimide group reacts with thiol groups present in cysteine residues of proteins or peptides. This reaction is typically carried out at neutral pH and room temperature . The major product formed from this reaction is a stable thioether bond, which is useful for bioconjugation applications .

Scientific Research Applications

Key Features of DSPE-PEG2000 Maleimide

  • Purity High purity, ensured by careful synthesis techniques, with no detectable maleimide ring opening by HNMR .
  • Stability Drugs formulated with DSPE-PEG2000 Maleimide exhibit extended plasma half-lives due to the size of the polyethylene glycol component .
  • Cancer Therapeutics Useful in formulating cancer cell-targeting lipid nanoparticles by conjugating bioactive materials .

Scientific Research Applications

DSPE-PEG2000 Maleimide is particularly useful in cancer therapeutic research, where the binding of bioactive molecules to lipid nanoparticles improves the targeting of cancer cells .

Targeted Drug Delivery DSPE-PEG-MAL MW 2k is employed in targeted drug delivery using lipid bilayers to enhance drug solubility . It acts as a self-assembling reagent for preparing PEGylated liposomes or micelles, providing a thiol or cysteine-reactive maleimide group .

PEGylation The polyethylene glycol component offers stealth properties, extends circulation half-life, and reduces non-specific protein binding or cell adhesion . The reactive maleimide bioconjugates target molecules, including antibodies, aptamers, proteins, and peptides .

Accelerated Blood Clearance (ABC) Phenomenon Research has explored the impact of DSPE-PEG2000 Maleimide on the accelerated blood clearance (ABC) phenomenon, where PEGylated liposomes lose their long-circulating characteristics upon repeated administration . Studies have shown that liposomes containing MAL-PEG-DSPE (PL-MAL) induce the ABC phenomenon, potentially independent of anti-polyethylene glycol IgM production .

Functionalization and Targeting Peptide

One of the key features of lipidic formulation is its customizable value, thanks to the presence of the DSPE-PEG (2000) Maleimide lipid in the shell . In fact, using simple chemical reactions, it is possible to attach species such as peptides and fragments of antibodies, exploiting the cysteine residue of the Maleimide compound .

DSPE-PEG (2000) Maleimide Coupling to Peptide Briefly, the DSPE-PEG (2000) Maleimide lipid and the CKAAKN peptide (molar ratio 3:1) were dissolved in N, N-Dimethylformamide (DMF, Sigma Aldrich) at a concentration of 37.5 mM and 50 mM, respectively . Then, the peptide solution was diluted in 0.1 M sodium phosphate buffer (PBS, pH 7.4), and the DSPE-PEG (2000) Maleimide solution was added . This resulted in a final reaction mixture of 1:1 DMF/PBS, a 5 mM peptide, and a 15 mM lipid concentration . The reaction was allowed to proceed at room temperature for 1 h . The resulting mixture (DSPE-PEG (2000)-CKAAKN, hereinafter called functional lipid for brevity) was stored at −20 °C and kept as stock . Before using it in the lipidic formulation, it was diluted in ethanol (1:10 dilution) in a molar ratio of 0.1% .

Biological Activity

DSPE-PEG2-mal (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000]) is a functionalized phospholipid utilized in drug delivery systems. Its unique structure allows for bioconjugation with various bioactive molecules, enhancing the targeting and efficacy of lipid nanoparticles (LNPs). This article explores the biological activity of this compound, focusing on its applications in targeted drug delivery, mechanisms of action, and relevant case studies.

Structure and Properties

This compound consists of:

  • DSPE : A phospholipid that facilitates membrane fusion and stability.
  • PEG (Polyethylene Glycol) : Provides hydrophilicity, improving solubility and circulation time.
  • Maleimide Group : Enables specific conjugation to thiol-containing molecules such as peptides and antibodies.

The maleimide functionality is particularly important for creating targeted delivery systems, as it allows for the attachment of ligands that can enhance specificity towards certain cell types.

  • Micelle Formation : this compound can form micelles at low concentrations, which are stable and can encapsulate hydrophobic drugs. The critical micelle concentration (CMC) is approximately 106M10^{-6}M, making it advantageous over other amphiphiles with higher CMCs .
  • Evasion of Immune Response : The PEG chains help the micelles evade macrophage uptake, prolonging the circulation time of the encapsulated drugs in the bloodstream .
  • Targeted Delivery : By modifying the surface of nanoparticles with targeting ligands through the maleimide group, this compound can facilitate targeted drug delivery to specific tissues or cells. This is particularly useful in cancer therapy where precision is crucial .

1. Cancer Therapy

This compound has been extensively studied for its application in cancer therapeutics. The ability to conjugate with antibodies or peptides allows for enhanced targeting of cancer cells, reducing off-target effects and improving therapeutic outcomes. For instance, immunoliposomes created using this compound have shown increased efficacy against non-Hodgkin’s lymphoma by specifically binding to CD22 antigens .

2. Neurological Applications

Recent studies have explored the use of this compound in delivering drugs across the blood-brain barrier (BBB). For example, a novel micelle system loaded with isoliquiritigenin was modified with angiopep-2 to enhance BBB penetration, demonstrating significantly improved accumulation in brain tissues compared to conventional delivery methods .

Research Findings and Case Studies

Study Findings
Lee et al., 2014Demonstrated that DSPE-PEG micelles could effectively deliver rifampicin and paclitaxel for respiratory diseases, showing superior stability and targeting efficiency compared to traditional carriers .
Zhang et al., 2022Developed a DSPE-PEG2000 micelle loaded with isoliquiritigenin modified with angiopep-2, achieving enhanced brain targeting and improved therapeutic effects in ischemic stroke models .
Lopes de Menezes et al., 2021Created doxorubicin-loaded immunoliposomes using this compound that exhibited increased tumor accumulation and reduced systemic toxicity compared to non-targeted formulations .

Properties

Molecular Formula

C55H100N3O14P

Molecular Weight

1058.4 g/mol

IUPAC Name

[(2R)-3-[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C55H100N3O14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-54(63)69-47-49(72-55(64)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)48-71-73(65,66)70-44-40-57-51(60)38-42-67-45-46-68-43-39-56-50(59)37-41-58-52(61)35-36-53(58)62/h35-36,49H,3-34,37-48H2,1-2H3,(H,56,59)(H,57,60)(H,65,66)/t49-/m1/s1

InChI Key

PFHIBVKYIUDMIC-ANFMRNGASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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